Bioactive metabolite of nociceptin. Antagonizes nociceptin-induced hyperalgesia, with no effect on nociceptin-induced analgesia.
Nociceptin (1-7)
CAS No.: 178249-42-8
Cat. No.: VC0013121
Molecular Formula: C31H41N7O9
Molecular Weight: 655.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 178249-42-8 |
---|---|
Molecular Formula | C31H41N7O9 |
Molecular Weight | 655.7 g/mol |
IUPAC Name | (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid |
Standard InChI | InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 |
Standard InChI Key | KVTLKXLQUDUFSD-FLSSTNBBSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Chemical Structure and Composition
Molecular Identity
Nociceptin (1-7) is the N-terminal fragment consisting of the first seven amino acids of the full nociceptin peptide. According to PubChem, it has the molecular formula C31H41N7O9 . The full nociceptin sequence is a 17 amino acid peptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) . Therefore, nociceptin (1-7) consists specifically of the amino acid sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala.
Structural Comparison
The relationship between nociceptin (1-7) and the parent peptide can be better understood through a comparative structural analysis:
Property | Nociceptin (1-7) | Full Nociceptin |
---|---|---|
Amino acid sequence | Phe-Gly-Gly-Phe-Thr-Gly-Ala | Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln |
Molecular formula | C31H41N7O9 | C83H132N24O24 (full peptide) |
Number of amino acids | 7 | 17 |
Origin | Metabolite of nociceptin | Endogenous neuropeptide |
Receptor binding | Negligible affinity for ORL1 | High affinity for ORL1 receptor |
Pharmacological Properties
Mechanism of Action
The mechanism by which nociceptin (1-7) antagonizes the hyperalgesic effects of nociceptin remains incompletely understood. Given its lack of significant binding to ORL1 receptors, researchers have suggested that the antagonistic effect is unlikely to be mediated through direct receptor competition. As noted by Suder et al., "it is unlikely that nociceptin (1-7) is a competitive antagonist against nociceptin, since nociceptin (1-7) has negligible affinity for orphanin FQ receptors" . The precise molecular mechanisms underlying its selective antagonism of nociceptin-induced hyperalgesia warrant further investigation.
Physiological Effects on Pain Modulation
Antagonism of Nociceptin-Induced Hyperalgesia
The evidence for this antagonistic effect is compelling. As reported by Suder et al., "the nociceptin-induced decrease in reaction time observed 10, 15 and 20 min after i.t. injection was reduced significantly when nociceptin (1-7) (1200 fmol) was co-administered i.t. in the tail-flick test" . This finding suggests that nociceptin (1-7) can effectively counteract the hyperalgesic component of nociceptin's effects.
Metabolism and Formation
Enzymatic Production
Nociceptin (1-7) has been identified as one of the principal metabolites of nociceptin in the central nervous system. Research has demonstrated that nociceptin (1-7) is rapidly and abundantly produced when nociceptin is incubated with mouse brain cortical slices . This finding suggests that the conversion of nociceptin to nociceptin (1-7) is a significant metabolic pathway for the parent peptide in vivo.
Role of Endopeptidase 24.15
The enzymatic production of nociceptin (1-7) appears to be primarily mediated by endopeptidase 24.15, which is thought to play a major role in degrading endogenous nociceptin . This enzyme selectively cleaves nociceptin to generate the N-terminal fragment nociceptin (1-7). As noted in the research literature, nociceptin (1-7) "is a major cleavage fragment produced by endopeptidase 24.15, an enzyme thought to play a major role in degrading endogenous nociceptin" . The specific enzymatic cleavage of nociceptin represents an important mechanism for regulating the activity of this neuropeptide system.
Research Findings and Experimental Evidence
Key Experimental Studies
The primary research on nociceptin (1-7) has focused on its effects on pain modulation in animal models. In the seminal study by Suder et al. (1999), researchers investigated the effects of nociceptin (1-7) on nociceptin-induced hyperalgesia using intrathecal administration in conscious mice . They demonstrated that nociceptin (1-7) could effectively block the hyperalgesic effect of nociceptin without affecting its analgesic properties.
The researchers observed a dose-dependent relationship in the antagonistic effect of nociceptin (1-7), with the peptide fragment significantly reducing nociceptin-induced hyperalgesia at doses ranging from 150-1200 fmol . This dose-response relationship provides strong evidence for a specific pharmacological effect rather than a non-specific interaction.
Other Nociceptin Fragments and Related Research
Research has also explored other N-terminal fragments of nociceptin. Studies have suggested that certain fragments, including nociceptin (1-7) and nociceptin (1-11), may have antinociceptive (pain-relieving) properties . For instance, Rossi et al. (1997) reported antinociceptive effects of these fragments . These findings add another dimension to our understanding of how nociceptin fragments modulate pain processing.
In the broader context of nociceptin research, studies have shown that nociceptin itself can produce both hyperalgesic and analgesic effects, depending on the dose and route of administration . Hyperalgesic effects have been observed after intracerebroventricular and intrathecal injection of nociceptin in mouse hot-plate and tail-flick assays , while analgesic actions have been found after similar administrations in mice and rats . This complex bidirectional effect on pain processing highlights the intricacy of the nociceptin system and the potential importance of metabolites like nociceptin (1-7) in regulating its effects.
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